molecular formula C14H10ClN3O4S2 B2926835 5-氯-N-(5-((苯基磺酰)甲基)-1,3,4-噁二唑-2-基)噻吩-2-甲酰胺 CAS No. 922450-84-8

5-氯-N-(5-((苯基磺酰)甲基)-1,3,4-噁二唑-2-基)噻吩-2-甲酰胺

货号: B2926835
CAS 编号: 922450-84-8
分子量: 383.82
InChI 键: GKLVILQKAASKMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a novel antithrombotic agent . It is an oral, direct factor Xa inhibitor .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4- {4 - [ (5S) -5- (aminomethyl) -2-oxo-1,3-oxazolidin-3-yl] phenyl} morpholin hydrochloride -3-one (VII) with 5-chlorothiophene-2-carbonyl chloride (IV). The reaction is carried out in a solvent selected from the group of ether, alcohol, ketone and water or in a mixture thereof using an inorganic base .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. Further details about the chemical reactions involved in its synthesis can be found in the referenced papers .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 267.73 g/mol . It has a topological polar surface area of 77.6 Ų . Other computed properties include XLogP3-AA of 3.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 3 .

科学研究应用

合成和生物活性

抗菌活性

研究表明,该化合物的衍生物的合成对细菌和真菌菌株表现出显着的抗菌活性。Babu 等人 (2013) 的一项研究重点合成具有生物活性的衍生物,重点是抗菌活性,对一系列细菌和真菌菌株显示出有效性 (Babu、Pitchumani 和 Ramesh,2013)

对接研究和结构分析

Al-Hourani 等人 (2015) 的进一步研究涉及四唑衍生物的对接研究和晶体结构分析,提供了对酶活性位点内分子取向和相互作用的见解,这可能有助于理解相关化合物的潜在治疗应用 (Al-Hourani 等人,2015)

合成、表征和 QSAR 研究

抗 HIV 活性

Syed 等人 (2011) 的另一项研究合成了 α-氨基酸的衍生物并评估了它们的抗 HIV 活性。尽管缺乏对 HIV-1 和 HIV-2 的显着选择性抑制,但一些衍生物显示出抑制活性,表明进一步结构修饰以增强抗病毒特性的潜在途径 (Syed 等人,2011)

血清素受体拮抗剂

Liao 等人 (2000) 合成了新的类似物作为有效且选择性的 5-HT(1B/1D) 拮抗剂。这些化合物在功能测试中显示出高亲和力和显着效果,表明在调节血清素水平中具有潜在的治疗应用 (Liao 等人,2000)

新合成和化学表征

喹唑啉酮和噻唑烷酮衍生物

Desai 等人 (2011) 专注于合成具有有效抗菌剂的衍生物,表明该化合物可用作开发具有抗菌和抗真菌特性的药物的前体 (Desai、Dodiya 和 Shihora,2011)

咔唑缀合物

Verma、Awasthi 和 Jain (2022) 合成了咔唑缀合物,展示了相关化合物在生成生物活性分子的多功能性,这些分子在药物化学中可能具有各种应用 (Verma、Awasthi 和 Jain,2022)

作用机制

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct FXa inhibitor . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Inhibition of FXa produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Pharmacokinetics

The compound has been identified as having good oral bioavailability . This is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite, which allows for the combination of good oral bioavailability and high potency .

Result of Action

The inhibition of FXa by the compound leads to antithrombotic effects . This is achieved by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

属性

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S2/c15-11-7-6-10(23-11)13(19)16-14-18-17-12(22-14)8-24(20,21)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLVILQKAASKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。